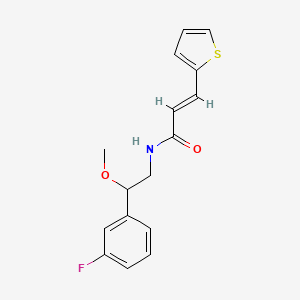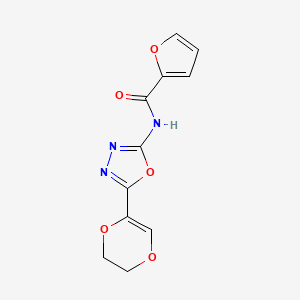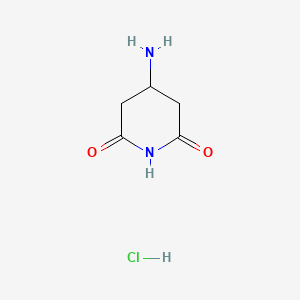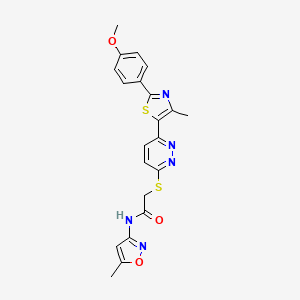![molecular formula C17H15N3O3 B2934142 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid CAS No. 331841-33-9](/img/structure/B2934142.png)
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in several studies . For instance, 2-mercaptobenzimidazole (2MBI) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities . The antimicrobial activity of synthesized 2MBI derivatives were evaluated against Gram positive and Gram negative bacterial species as well as fungal species .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, IR, NMR, MS and elemental analyses have been used to structurally characterize 2MBI derivatives .Chemical Reactions Analysis
Benzimidazole and its derivatives participate in a variety of chemical reactions. For instance, they have been broadly examined for their anticancer potential .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Antimicrobial Activity
Imidazole derivatives are known for their broad range of antimicrobial activities. The presence of the imidazole ring in the compound suggests potential antibacterial, antifungal, and antiprotozoal properties. Research has shown that imidazole-containing compounds can act as effective agents against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anticancer Potential
Compounds with an imidazole core have been studied for their anticancer properties. They can interact with DNA or inhibit key enzymes involved in cancer cell proliferation. The benzodiazole moiety in the compound may contribute to its ability to bind to DNA or protein targets, offering a pathway for the development of novel anticancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives are well-documented. They can modulate the body’s inflammatory response, potentially making them useful in treating conditions like arthritis or other inflammatory diseases. The specific structure of this compound could be explored for its efficacy in reducing inflammation .
Antiviral Uses
Imidazole rings are present in several antiviral drugs. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, the compound’s structure could be pivotal in synthesizing new drugs to combat viral infections .
Gastrointestinal Therapeutics
Some imidazole derivatives are used in treating gastrointestinal disorders due to their ability to inhibit proton pumps and reduce stomach acidity. The compound’s similarity to known antiulcer medications suggests potential applications in treating ulcers and other acid-related gastrointestinal conditions .
Cardiovascular Drug Development
Imidazole-containing compounds have been implicated in cardiovascular drug development. They can act on various targets within the cardiovascular system, including blood pressure regulation and heart rate control. The compound’s unique structure could lead to new treatments for hypertension and other cardiovascular diseases .
Neurological Disorders
The benzodiazole component of the compound may have neurological implications. Imidazole derivatives have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases. This compound could be a candidate for developing drugs aimed at protecting neural tissue or enhancing neural function .
Metabolic Disease Management
Imidazole derivatives have also been investigated for their role in managing metabolic diseases such as diabetes. They can influence metabolic pathways and insulin signaling, which is crucial for controlling blood sugar levels. The compound’s structure may offer a new approach to treating metabolic disorders .
作用機序
Target of Action
The compound, also known as “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” or “Oprea1_422824”, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the processes of mitosis and DNA replication.
Mode of Action
Similar compounds have been observed to interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The compound’s interaction with its targets affects the cell cycle regulation pathway . By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles . The compound’s bioavailability, or the extent to which it reaches its site of action, is influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on cell cycle regulation. By inhibiting key proteins involved in this process, the compound can induce cell cycle arrest . This can lead to a decrease in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. For instance, some benzimidazole compounds are classified as non-combustible solids and have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
将来の方向性
特性
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWUSFWAOBRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)



![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)
![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)